synthesis of 4'-Methylformanilide mechanism
synthesis of 4'-Methylformanilide mechanism
An In-Depth Technical Guide to the Synthesis of 4'-Methylformanilide
Introduction
4'-Methylformanilide, also known as N-(4-methylphenyl)formamide, is a chemical compound with the formula C8H9NO.[1][2] It serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the primary synthesis mechanism of 4'-Methylformanilide, focusing on the formylation of p-toluidine. It is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and practical insights into the reaction.
Chemical and Physical Properties of 4'-Methylformanilide
| Property | Value |
| Molecular Formula | C8H9NO[1][2] |
| Molecular Weight | 135.16 g/mol [1] |
| Appearance | White to yellow to orange powder or crystal[3] |
| Melting Point | 51-55 °C[4] |
| CAS Number | 3085-54-9[2] |
| IUPAC Name | N-(4-methylphenyl)formamide[1] |
Core Synthesis Mechanism: Formylation of p-Toluidine
The most prevalent and efficient method for synthesizing 4'-Methylformanilide is through the formylation of p-toluidine.[5] This reaction involves the introduction of a formyl group (-CHO) onto the nitrogen atom of p-toluidine.[6] Formic acid is a commonly used and effective formylating agent for this transformation.[5][7]
The overall reaction can be represented as:
CH3C6H4NH2 + HCOOH → CH3C6H4NHCHO + H2O
Mechanistic Deep Dive: Nucleophilic Acyl Substitution
The formylation of p-toluidine with formic acid proceeds via a nucleophilic acyl substitution mechanism. This multi-step process is initiated by the nucleophilic attack of the amine on the carbonyl carbon of formic acid.
Step 1: Nucleophilic Attack
The lone pair of electrons on the nitrogen atom of p-toluidine (a nucleophile) attacks the electrophilic carbonyl carbon of formic acid. This results in the formation of a tetrahedral intermediate.
Step 2: Proton Transfer
A proton is transferred from the positively charged nitrogen atom to one of the oxygen atoms of the former carbonyl group, creating a better leaving group (water).
Step 3: Elimination of Water
The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This step is often the rate-determining step and can be facilitated by heating.[5]
Step 4: Deprotonation
A base (which can be another molecule of p-toluidine or a solvent molecule) removes the proton from the nitrogen atom, yielding the final product, 4'-Methylformanilide.
Visualizing the Mechanism
The following diagram illustrates the step-by-step mechanism of the formylation of p-toluidine.
Caption: Mechanism of p-Toluidine Formylation
Experimental Protocol: A Field-Proven Methodology
This section outlines a detailed, step-by-step procedure for the synthesis of 4'-Methylformanilide, adapted from established organic synthesis protocols.[5][8]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Toluidine | 107.15 | 10.7 g | 0.1 |
| Formic Acid (85-90%) | 46.03 | 5.5 mL (~6.3 g) | ~0.12 |
| Toluene | 92.14 | 100 mL | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine p-toluidine (10.7 g, 0.1 mol) and toluene (100 mL).
-
Addition of Formic Acid: While stirring, add formic acid (5.5 mL, ~0.12 mol) to the mixture.
-
Azeotropic Distillation: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[9] Continue the reflux until no more water is collected (typically 4-6 hours). The removal of water drives the equilibrium towards the formation of the product.[5]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation to yield pure 4'-Methylformanilide.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Formic acid is corrosive and should be handled with care.
-
Toluene is flammable and toxic; avoid inhalation and skin contact.
Experimental Workflow Visualization
Caption: Experimental Workflow for Synthesis
Alternative Synthesis Routes
While the direct formylation of p-toluidine with formic acid is the most common method, other approaches exist for the synthesis of N-arylformamides.
Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones.[10][11] While not a direct synthesis of 4'-Methylformanilide from p-toluidine, it's a relevant reaction for forming N-formyl compounds.[12] It typically involves heating a carbonyl compound with formamide or ammonium formate.[11][13]
Other Formylating Agents
Various other reagents can be used for the formylation of amines, including:
-
Acetic formic anhydride: A highly effective but moisture-sensitive reagent.[5]
-
Chloral: Produces excellent yields at low temperatures.[7]
-
Dimethylformamide (DMF) with a catalyst: DMF can serve as both a solvent and a formylating agent in certain reactions.[14]
Conclusion
The synthesis of 4'-Methylformanilide via the formylation of p-toluidine with formic acid is a robust and well-established method in organic chemistry. Understanding the underlying nucleophilic acyl substitution mechanism is key to optimizing reaction conditions and achieving high yields. The provided experimental protocol offers a practical and reliable guide for laboratory-scale synthesis. By adhering to proper safety procedures and employing careful technique, researchers can successfully synthesize this important chemical intermediate for a variety of applications.
References
- Google Patents. (n.d.). Method for the synthesis of substituted formylamines and substituted amines.
- Grokipedia. (n.d.). Leuckart reaction.
- Wikipedia. (n.d.). Leuckart reaction.
- ALCHERINGA. (n.d.). Synthesis of Formetorex by the Leuckart Method (Stage 1).
- J-Stage. (n.d.). A Modified Leuckart Reaction.
- PubChem. (n.d.). 4'-Methylformanilide.
- ResearchGate. (2020). N-Arylcyanothioformamides: Preparation Methods and Application in the Synthesis of Bioactive Molecules.
- Mol-Instincts. (n.d.). 4-METHYLFORMANILIDE.
- ResearchGate. (2018). Effective Synthesis of N-Arylformamide from α-Halo- N -arylacetamides.
- Organic Syntheses. (n.d.). Procedure.
- Organic Syntheses. (n.d.). Procedure.
- PrepChem.com. (n.d.). Synthesis of N-methyl-N-phenylformamide.
- Canadian Journal of Chemistry. (n.d.). View of Synthesis of N-aryl derived formamides using triflic anhydride.
- Organic Syntheses. (n.d.). n-methylformanilide.
- ResearchGate. (2014). Synthesis of N-phenylformamide.
- National Institute of Standards and Technology. (n.d.). 4-Methylformanilide.
- ChemicalBook. (2023). 4-METHYLFORMANILIDE.
- Organic Syntheses. (n.d.). Procedure.
- National Institute of Standards and Technology. (n.d.). 4-Methylformanilide.
- National Institutes of Health. (n.d.). Formylation of Amines.
- Wikipedia. (n.d.). Formylation.
- SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.
- Organic Syntheses. (n.d.). indole.
- ResearchGate. (n.d.). ChemInform Abstract: A Convenient Synthesis of N,N-Dimethylformamidines from Sulfonamides.
- Guidechem. (2023). How to prepare N-Methylformanilide?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methylformanilide (CAS 93-61-8): Your Go-To Solution for Efficient Organic Synthesis.
- Google Patents. (n.d.). Preparation method of N-methyl formyl aniline.
- PrepChem.com. (n.d.). Synthesis of N-Methylformanilide.
- Sciencemadness Discussion Board. (2014). Preparation of p-Toluidine.
Sources
- 1. 4'-Methylformanilide | C8H9NO | CID 76519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylformanilide [webbook.nist.gov]
- 3. guidechem.com [guidechem.com]
- 4. 4-METHYLFORMANILIDE | 3085-54-9 [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. Formylation - Wikipedia [en.wikipedia.org]
- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Formetorex by the Leuckart Method (Stage 1) - The Leuckart Reactions - ALCHERINGA [alcheringa.vhx.tv]
- 13. A Modified Leuckart Reaction [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
